rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

Description

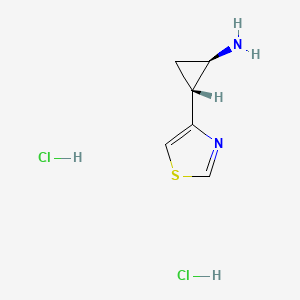

rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride is a chiral cyclopropane derivative featuring a 1,3-thiazole substituent. However, structural analysis indicates the formula should be C₆H₁₀N₂S·2HCl (calculated molecular weight: ~213.92 g/mol), highlighting inconsistencies in available data. The compound is cataloged for use in synthetic chemistry and pharmacological research, with applications as an intermediate in drug discovery .

Properties

Molecular Formula |

C6H10Cl2N2S |

|---|---|

Molecular Weight |

213.13 g/mol |

IUPAC Name |

(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride |

InChI |

InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-9-3-8-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1 |

InChI Key |

LMIXVRIBXZYQNH-ALUAXPQUSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CSC=N2.Cl.Cl |

Canonical SMILES |

C1C(C1N)C2=CSC=N2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride |

| Molecular Formula | C6H10Cl2N2S |

| Molecular Weight | 213.13 g/mol |

| IUPAC Name | (1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride |

| CAS Number | 2866323-26-2 (synonym) |

| PubChem CID | 165994427 |

| SMILES | C1C@HC2=CSC=N2.Cl.Cl |

| InChI | InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-9-3-8-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1 |

This compound is a racemic mixture of the (1R,2R) stereoisomer and exists as a dihydrochloride salt, which facilitates handling and enhances aqueous solubility.

Preparation Methods

Detailed Synthetic Route

Step 1: Synthesis of Cyclopropan-1-amine Intermediate

The cyclopropane ring with an amino substituent is commonly prepared via cyclopropanation of an alkene precursor or via reductive amination of cyclopropanecarbaldehyde derivatives. For example, reductive amination of cyclopropanecarbaldehyde with ammonia or amine sources followed by protection/deprotection steps is a standard approach.

Step 3: Formation of Dihydrochloride Salt

The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate. This step improves the compound's stability and crystallinity, facilitating isolation and purification.

Representative Synthetic Procedure (Literature Example)

- Protection of amine groups with trichloroethoxycarbonyl (Troc) or Boc groups to prevent side reactions.

- Cyclopropanation via Corey–Chaykovsky reaction or other cyclopropane-forming methods.

- Deprotection of protecting groups under acidic conditions.

- Reductive amination with cyclopropane aldehyde to install the cyclopropylamine moiety.

- Final salt formation with hydrochloric acid to yield the dihydrochloride salt.

Reaction Conditions and Yields

Yields vary depending on the scale and purity requirements but generally are moderate to high, supporting practical synthesis for research purposes.

Analytical Characterization

The compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the cyclopropane ring and thiazole substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C6H10Cl2N2S.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and optical resolution if required.

- Elemental Analysis: Confirms the presence of dihydrochloride salt.

Summary Table of Key Data

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C6H10Cl2N2S |

| Molecular Weight | 213.13 g/mol |

| Physical Form | Solid (dihydrochloride salt) |

| Solubility | Soluble in water and polar organic solvents |

| Synthesis Route | Cyclopropanation → Functionalization → Salt formation |

| Typical Yield | 65-87% per step |

| Characterization Methods | NMR, MS, HPLC, Elemental analysis |

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitution reactions, primarily involving its amine group and thiazole ring.

Oxidation and Reduction

The thiazole ring and amine moiety undergo redox transformations:

Oxidation

-

Thiazole Sulfur Oxidation :

Yields sulfoxide derivatives under mild oxidative conditions (30% H₂O₂, AcOH). -

Amine Oxidation :

Forms nitroso intermediates using MnO₂, though the cyclopropane ring remains intact .

Reduction

Condensation Reactions

The primary amine group engages in condensation with carbonyl compounds:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Aldehydes/Ketones | EtOH, reflux, 12 h | Schiff bases | Intermediate for metal-organic frameworks . |

| Isocyanates | THF, 0°C → rt | Urea derivatives | Bioactive compound synthesis . |

Example Reaction :

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions:

-

pKa Values :

-

Amine group: ~9.2 (free base)

-

Thiazole N: ~2.8 (weakly basic)

-

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage:

| Reagent | Mechanism | Product | Regioselectivity |

|---|---|---|---|

| HBr (gas) | Electrophilic addition | 1,3-dibromoalkane | Ring opens at C1–C2 bond . |

| Ozone | Oxidative cleavage | Dicarbonyl compounds | Forms two carbonyl groups. |

Mechanistic Insight :

Ring-opening often follows a "least motion" pathway due to steric constraints from the thiazole substituent .

Scientific Research Applications

Chemistry

Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Biological Activity: The compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

Drug Development: It might be investigated as a potential drug candidate or as a precursor for pharmaceuticals.

Industry

Material Science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride exerts its effects would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine Dihydrochloride

rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine Hydrochloride

rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine Hydrochloride

- Molecular Formula : C₁₄H₂₂ClN

- Molecular Weight : 239.79 g/mol (calculated)

- Key Differences: Incorporates a tert-butylphenyl group and a methyl substituent on the cyclopropane ring.

- Implications : Enhanced steric hindrance may stabilize the compound against metabolic degradation, extending its half-life in vivo .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNS

- Molecular Weight : 140.21 g/mol

- CAS Number : 2227742-99-4

The compound features a cyclopropane structure linked to a thiazole moiety, which is known for its diverse biological activities. The unique structural characteristics contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across several domains:

1. Antimicrobial Activity

The thiazole ring is often associated with antibacterial properties. Compounds similar to rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may interact with inflammatory pathways. It could potentially provide therapeutic benefits in conditions characterized by inflammation, such as arthritis and other inflammatory diseases.

3. Neurological Activity

Some derivatives of similar structures have shown promise in modulating neurotransmitter systems. This indicates possible applications in treating neurological disorders such as depression and anxiety.

The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various enzymes and receptors involved in metabolic pathways and physiological responses.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It may act on neurotransmitter receptors or other signaling pathways that regulate physiological functions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine:

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Demonstrated effectiveness against Gram-positive bacteria in vitro. |

| Anti-inflammatory Effects | Showed potential to reduce inflammation markers in animal models. |

| Neurotransmitter Modulation | Indicated ability to influence serotonin pathways in preliminary tests. |

Q & A

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.